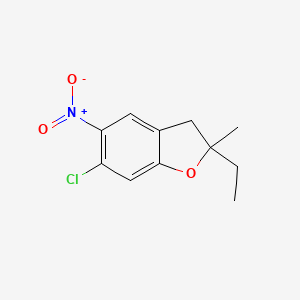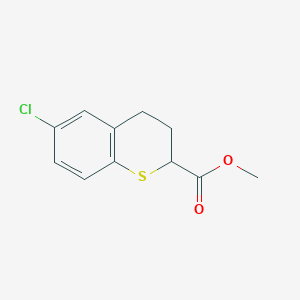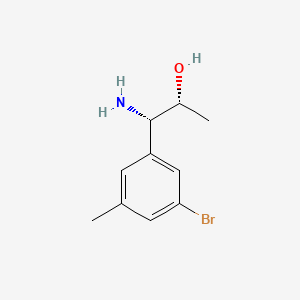
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL is a chiral compound with significant potential in various fields of scientific research. This compound features a bromine atom and a methyl group attached to a phenyl ring, along with an amino group and a hydroxyl group on a propan-2-ol backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable target for synthesis and application in different domains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable brominated aromatic compound, such as 3-bromo-5-methylbenzene.
Formation of Intermediate: The brominated aromatic compound undergoes a series of reactions to introduce the amino and hydroxyl groups. This can be achieved through nitration, reduction, and subsequent functional group transformations.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired (1S,2R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Purification: Advanced purification techniques, such as chromatography, to isolate the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used in the presence of appropriate solvents and catalysts.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Aplicaciones Científicas De Investigación
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in protein studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(3-Bromophenyl)ethanol: A related compound with a similar brominated aromatic structure but lacking the amino group.
®-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL: The enantiomer of the target compound with different stereochemistry.
3-Bromo-5-methylbenzylamine: A simpler analog with only the amino group attached to the brominated aromatic ring.
Uniqueness
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL is unique due to its specific stereochemistry and combination of functional groups, which confer distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it a valuable compound for targeted research and application in various scientific fields.
Propiedades
Fórmula molecular |
C10H14BrNO |
|---|---|
Peso molecular |
244.13 g/mol |
Nombre IUPAC |
(1S,2R)-1-amino-1-(3-bromo-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14BrNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1 |
Clave InChI |
ZLXMOCDTXKUUNH-GMSGAONNSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)Br)[C@@H]([C@@H](C)O)N |
SMILES canónico |
CC1=CC(=CC(=C1)Br)C(C(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


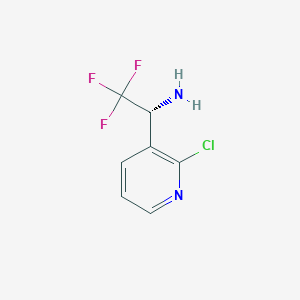
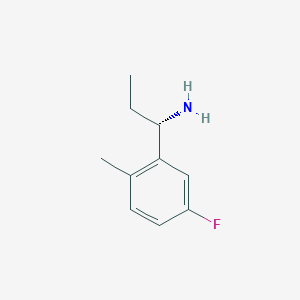
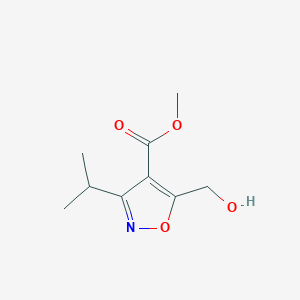

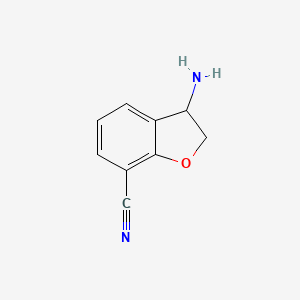

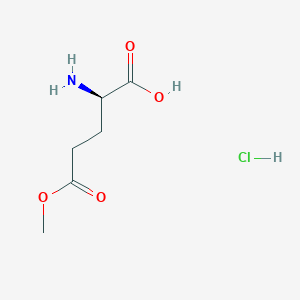
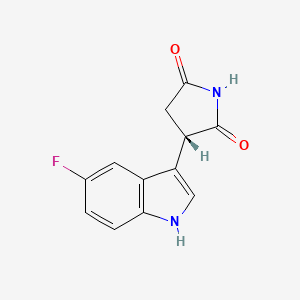
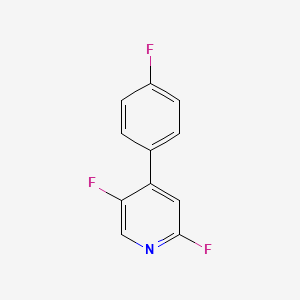
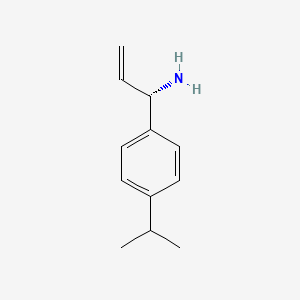
![N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide](/img/structure/B15237756.png)

